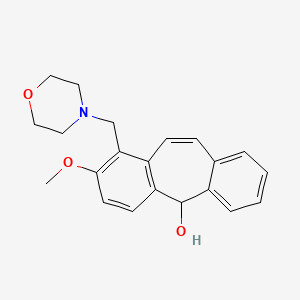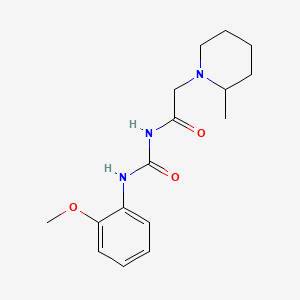
2-(2,2-Dimethylpropylidene)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethylpropylidene)oxirane is an organic compound belonging to the class of epoxides, also known as oxiranes. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound is notable for its unique structure, which includes a dimethylpropylidene group attached to the oxirane ring. Epoxides are widely studied due to their reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethylpropylidene)oxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids such as meta-chloroperoxybenzoic acid (MCPBA). The reaction typically proceeds under mild conditions, with the alkene being converted to the corresponding epoxide .
Industrial Production Methods: On an industrial scale, the production of epoxides often involves the catalytic oxidation of alkenes. For example, ethylene oxide, the simplest epoxide, is produced by the catalytic oxidation of ethylene using air or oxygen . Similar methods can be adapted for the synthesis of more complex epoxides like this compound.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Dimethylpropylidene)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: These reactions can be catalyzed by acids or bases and result in the formation of diols or other functionalized compounds.
Oxidation and Reduction: Epoxides can be oxidized to form diols or reduced to form alcohols.
Substitution Reactions: Nucleophilic substitution reactions can occur at the carbon atoms of the oxirane ring, leading to the formation of a wide range of products.
Common Reagents and Conditions:
Acids and Bases: Used in ring-opening reactions to produce diols or other derivatives.
Peracids: Employed in the epoxidation of alkenes to form epoxides.
Hydrogen Halides: Utilized in substitution reactions to introduce halogen atoms into the molecule.
Major Products Formed:
Diols: Formed through ring-opening reactions.
Alcohols: Produced via reduction reactions.
Halogenated Compounds: Resulting from substitution reactions with hydrogen halides.
Scientific Research Applications
2-(2,2-Dimethylpropylidene)oxirane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropylidene)oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered structure makes it highly reactive, allowing it to undergo various chemical transformations. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. The specific pathways and molecular targets depend on the nature of the reacting species and the conditions of the reaction .
Comparison with Similar Compounds
Ethylene Oxide: The simplest epoxide, used extensively in industrial applications.
2,3-Dimethyloxirane: Another epoxide with a similar structure but different substituents.
Oxetanes: Four-membered ring analogs of oxiranes, with different reactivity and applications.
Uniqueness: The presence of the dimethylpropylidene group can affect the compound’s stability, reactivity, and interactions with other molecules, making it distinct from other epoxides .
Properties
CAS No. |
51211-86-0 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-(2,2-dimethylpropylidene)oxirane |
InChI |
InChI=1S/C7H12O/c1-7(2,3)4-6-5-8-6/h4H,5H2,1-3H3 |
InChI Key |
JERVLMZCONVYLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=C1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




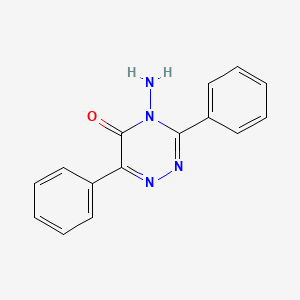
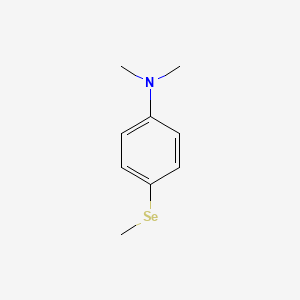
![1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14654396.png)
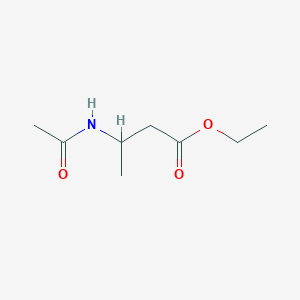
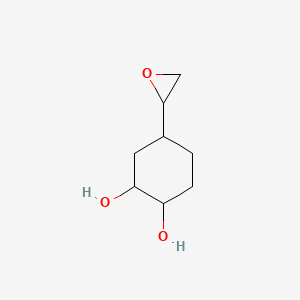
![2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane](/img/structure/B14654411.png)
![(2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal](/img/structure/B14654428.png)
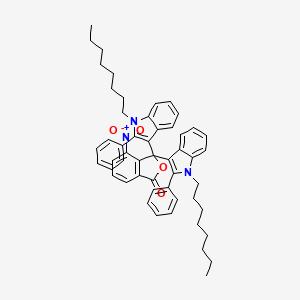
![Methyl 2-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14654430.png)
![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanoic acid](/img/structure/B14654444.png)
